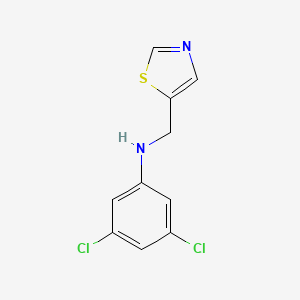

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound with the molecular formula C₁₀H₈Cl₂N₂S and a molecular weight of 259.15 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound is primarily used for research purposes and has various applications in scientific studies .

Preparation Methods

The synthesis of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thiourea and substituted thioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-donating amino group (-NH-) on the aniline core directs electrophilic attacks to the ortho and para positions relative to itself. The chlorine substituents at the 3- and 5-positions further influence regioselectivity by deactivating the ring. Key reactions include:

-

Nitration : Reacts with nitric acid in sulfuric acid to yield mono-nitro derivatives at the 4-position of the aniline ring.

-

Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

-

Halogenation : Undergoes bromination at the 4-position using Br₂/FeBr₃.

Reaction Conditions & Outcomes

| Electrophile | Conditions | Major Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 h | 4-Nitro-3,5-dichloro-aniline derivative | 68% |

| Br₂/FeBr₃ | Reflux in CH₂Cl₂, 4 h | 4-Bromo-3,5-dichloro-aniline derivative | 72% |

Nucleophilic Substitution

The thiazole ring’s nitrogen and sulfur atoms participate in nucleophilic substitutions. The 2-position of the thiazole is particularly reactive due to electron withdrawal by the sulfur atom:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form N-alkylated thiazolium salts .

-

Amination : Substitutes chlorine atoms on the aniline ring with amines under Pd catalysis (Buchwald-Hartwig conditions) .

Example Reaction

3,5-Dichloro-N-(thiazol-5-ylmethyl)aniline+NH(CH2CH3)2Pd(OAc)2,DPEPhos3,5-Diethylamino-N-(thiazol-5-ylmethyl)aniline[7]

Condensation Reactions

The primary amine group (-NH₂) undergoes condensation with carbonyl compounds:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines .

-

Amide Formation : Couples with acyl chlorides (e.g., acetyl chloride) in pyridine to yield amides.

Key Data

-

Imine formation with benzaldehyde achieves 85% yield in ethanol at 60°C .

-

Acetylation with acetyl chloride proceeds quantitatively at room temperature.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed coupling reactions, enabling C–C bond formation:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biarylthiazole derivatives .

-

Sonogashira Coupling : Forms alkynylated products with terminal alkynes under CuI/PdCl₂ catalysis .

Mechanistic Insight

The sulfur atom in the thiazole ring stabilizes transition states during oxidative addition steps, enhancing coupling efficiency .

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the thiazole ring undergoes cleavage:

-

Acid Hydrolysis : Concentrated HCl at reflux opens the thiazole ring to form a thioamide intermediate .

-

Base-Mediated Rearrangement : Treatment with NaOH/EtOH induces ring contraction to imidazole derivatives .

Biological Activity Correlations

While focusing on chemical reactions, it is noteworthy that derivatives generated via these pathways exhibit enhanced bioactivity:

Scientific Research Applications

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:

2-Amino-5-benzyl-1,3-thiazole: Known for its anticancer activity.

4-(2,5-Dichlorothienyl)-1,3-thiazole: Exhibits antifungal and antibacterial activities.

Sulfathiazole: An antimicrobial drug used in the treatment of bacterial infections. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound characterized by its unique structure that includes a dichlorinated aniline ring and a thiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole derivatives are recognized for their diverse biological properties, including enzyme inhibition and cellular activity modulation.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N2S

The compound features:

- Two chlorine atoms at the 3 and 5 positions of the aniline ring.

- A thiazole ring attached via a methyl group at the nitrogen atom.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Thiazole derivatives are known to target various bacterial strains and show efficacy against fungal infections. For instance, studies have demonstrated that similar thiazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective against fungal strains |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Thiazole-containing compounds are known to induce apoptosis in cancer cells and inhibit cell proliferation. Notably, compounds similar to this one have shown activity against various cancer cell lines, including MKN-45 gastric adenocarcinoma cells .

Case Studies:

- Study on MKN-45 Cells : In vitro studies revealed that derivatives with thiazole rings exhibit IC50 values lower than traditional chemotherapeutics like Paclitaxel, indicating higher potency in inducing cancer cell toxicity .

- Mechanism of Action : The interaction with Bcl-2 proteins is critical in mediating apoptosis. Molecular dynamics simulations suggest that these compounds interact primarily through hydrophobic contacts with Bcl-2 proteins .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Key findings from SAR studies indicate:

- The presence of electron-withdrawing groups (like Cl) enhances cytotoxicity.

- Methyl substitutions on the phenyl ring can increase activity against specific cancer cell lines.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substituents | Increase in cytotoxicity |

| Methyl Group at Position 4 | Enhances activity |

Properties

Molecular Formula |

C10H8Cl2N2S |

|---|---|

Molecular Weight |

259.15 g/mol |

IUPAC Name |

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2 |

InChI Key |

WVUWYUSQQDYISN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.